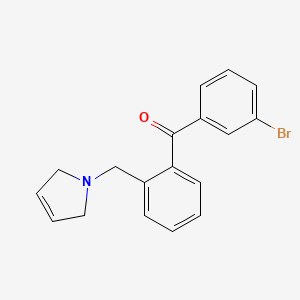

(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

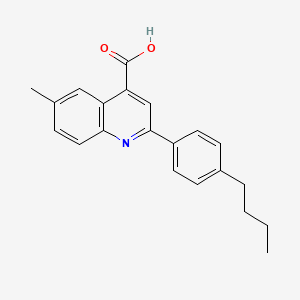

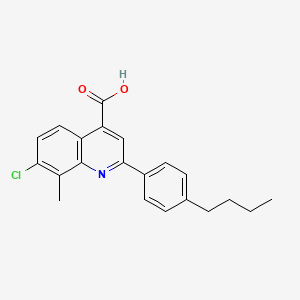

“(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound with the molecular formula C18H16BrNO . It has a molecular weight of 342.2 g/mol . The IUPAC name for this compound is (3-bromophenyl)- [3- (2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1C=CCN1CC2=CC (=CC=C2)C (=O)C3=CC (=CC=C3)Br . This representation can be used to generate a 2D or 3D structure of the molecule .Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.2 g/mol . It has a computed XLogP3-AA value of 4 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of this compound are both 341.04153 g/mol . The topological polar surface area is 20.3 Ų . The heavy atom count is 21 .Scientific Research Applications

Molecular Structure and Spectral Analysis

This compound has been studied for its molecular structure and spectral properties. Using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), researchers have optimized the molecular structures of related bromopyridine molecules . The molecular electrostatic potential (MEP) and the frontier orbital gap, which are crucial for understanding the reactivity of a molecule, have been calculated . These studies are foundational for further applications in various fields of chemistry and materials science.

Molecular Docking Studies

The compound’s potential as a bromodomain inhibitor has been explored through molecular docking studies . Bromodomains are recognized for their role in reading epigenetic marks and are thus targets for cancer therapy. The compound’s interactions with bromodomains can be analyzed to design new therapeutic agents.

Physicochemical Characterization

Physicochemical studies of the compound provide insights into its stability and reactivity under different conditions . Thermodynamic functions derived from spectroscopic data can reveal correlations with temperature, which is essential for its application in thermally dependent processes.

Organic Synthesis Building Block

Compounds with similar structural motifs serve as building blocks in organic synthesis . They can be used to prepare beta-substituted acrylates, which are valuable intermediates in the synthesis of polymers and pharmaceuticals.

Synthesis of Beta-Lactams

Beta-lactams, a class of antibiotics, can be synthesized by cyclization of amides derived from compounds like 3’-bromo-2-(3-pyrrolinomethyl) benzophenone . This application is significant given the ongoing need for new antibiotics due to resistance issues.

Non-Covalent Interaction Studies

The study of non-covalent interactions is crucial for understanding molecular assembly and recognition processes. The compound’s reduced density gradient (RDG) analysis can describe these interactions, which is vital for drug design and material science .

Electron Localization Function Analysis

Electron localization function (ELF) and Fukui function studies of the compound can provide information on the distribution of electrons within the molecule . This is important for predicting its behavior in chemical reactions.

UV–Visible Spectroscopy

The compound’s UV–visible spectrum has been simulated to understand its light absorption properties . This is relevant for applications in photophysics and the development of light-sensitive materials.

properties

IUPAC Name |

(3-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOBFOHKAQYQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643926 |

Source

|

| Record name | (3-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898763-06-9 |

Source

|

| Record name | Methanone, (3-bromophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)